(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Catalog No.
S1768670
CAS No.
142994-45-4
M.F
C23H20N2O4
M. Wt
388.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

142994-45-4

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

JQLPMTXRCLXOJO-OAQYLSRUSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Synonyms

142994-45-4;Fmoc-3-(3-pyridyl)-D-alanine;Fmoc-D-3-Pyridylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoicacid;FMOC-D-3-PAL-OH;Fmoc-beta-(3-pyridyl)-D-Ala-OH;Fmoc-D-Pal(3)-OH;FMOC-D-ALA(3-PYRIDYL)-OH;ST50826309;Fmoc-D-3-(3-pyridyl)-alanine;Fmoc-D-3-Pyridylala;PubChem24338;FMOC-D-3-PAL;AC1MC17R;47435_ALDRICH;SCHEMBL3730261;FMOC-3'-PYRIDYL-D-ALA;FMOC-D-3-PYRIDINEALANINE;47435_FLUKA;FMOC-D-ALA(3-PYRI)-OH;MolPort-001-758-704;ZINC621963;FMOC-D-ALA(3'-PYRIDYL)-OH;CF-243;AKOS025146465

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O

This compound is an alanine derivative, meaning it shares the core structure of the amino acid alanine but with modifications. The alanine backbone is functionalized with a linker group containing a fluorenylmethoxycarbonyl (Fmoc) moiety and a pyridine ring at the third carbon position. Fmoc is a common protecting group in organic synthesis, particularly for peptide chemistry [].

The "R" designation indicates a specific stereochemistry at the second carbon atom. This suggests potential use in the development of chiral drugs or probes.


Molecular Structure Analysis

The key features of the molecule include:

  • Alanine backbone: Provides the core structure with an amine group, a carboxylic acid group, and a central carbon atom.
  • Fmoc protecting group: Attached to the amine group, Fmoc is used to temporarily block its reactivity during synthesis [].
  • Pyridine ring: A six-membered aromatic ring containing nitrogen, located at the third carbon of the alanine backbone. This introduces potential for various interactions due to the aromatic character and the presence of nitrogen.
  • Stereocenter: The carbon atom at the second position (marked by "R") has four different substituents, creating a chiral center. This means the molecule exists in two non-superimposable mirror images.

Chemical Reactions Analysis

  • Fmoc cleavage: Removal of the Fmoc group under basic or acidic conditions to reveal the free amine group, a crucial step in peptide synthesis [].
  • Amide bond formation: The free amine group after Fmoc cleavage can participate in amide bond formation with another carboxylic acid, useful for peptide chain elongation.
  • Palladium-catalyzed reactions: The pyridine ring might be suitable for palladium-mediated cross-coupling reactions for further functionalization [].

Note

Balanced chemical equations for these reactions require specific reaction conditions and substrates.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties like melting point, boiling point, and solubility are currently unavailable for this compound.

  • Peptide building block: After Fmoc removal, the molecule could act as a building block for the synthesis of peptides containing a pyridine moiety.
  • Ligand design: The pyridine ring might be involved in binding to specific receptors or enzymes due to its aromatic character and nitrogen atom.

XLogP3

3.6

Dates

Modify: 2023-08-15

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